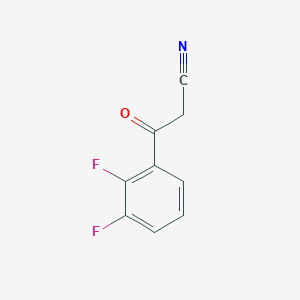

3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality 3-(2,3-Difluorophenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Difluorophenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLXLORMUYGZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593902 | |

| Record name | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267880-87-5 | |

| Record name | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Prepared by: Gemini, Senior Application Scientist

Introduction: A Multifunctional Building Block in Modern Chemistry

3-(2,3-Difluorophenyl)-3-oxopropanenitrile, also known as 2,3-Difluorobenzoylacetonitrile (CAS No. 267880-87-5), is a specialized organic molecule that stands at the intersection of synthetic utility and pharmaceutical potential.[1] Its structure is characterized by three key features: a difluorinated phenyl ring, a ketone carbonyl group, and a nitrile moiety. This unique combination of functional groups renders it a highly versatile and reactive intermediate.

The β-ketonitrile scaffold is a cornerstone in synthetic organic chemistry, serving as a precursor for a vast array of heterocyclic compounds, including pyrimidines, pyrazoles, and pyridines, which are prevalent motifs in biologically active molecules.[2][3] The methylene protons situated between the two electron-withdrawing groups exhibit significant acidity, facilitating a range of carbon-carbon bond-forming reactions.

Furthermore, the strategic incorporation of fluorine into molecular frameworks is a well-established strategy in medicinal chemistry. The 2,3-difluoro substitution pattern on the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[4][5] This guide provides a comprehensive analysis of the physicochemical properties, synthesis, reactivity, and applications of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile for researchers in drug discovery and chemical development.

Core Physicochemical Properties

While specific, experimentally determined data for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

| Property | Value / Description | Source / Rationale |

| CAS Number | 267880-87-5 | [1] |

| Molecular Formula | C₉H₅F₂NO | [1] |

| Molecular Weight | 181.14 g/mol | Calculated from formula |

| Appearance | Expected to be an off-white to pale yellow solid. | Based on analogs like 3-(2-Fluorophenyl)-3-oxopropanenitrile.[6] |

| Melting Point | Estimated: 65-80 °C | Extrapolated from the 2-fluoro analog (60-65 °C). The additional fluorine atom may increase crystal lattice energy.[6] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate, methanol). | Based on the properties of similar β-ketonitriles.[6] |

| pKa (Methylene Protons) | Estimated: 6-8 | The flanking ketone and nitrile groups significantly acidify the α-protons. Predicted pKa for the 2-fluoro analog is ~6.1.[6] |

Spectroscopic Profile: A Structural Elucidation Roadmap

A thorough understanding of the expected spectral data is critical for reaction monitoring and final product confirmation. The following profile is based on established principles of NMR and IR spectroscopy.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides a direct fingerprint of the key functional groups.

-

~2260-2240 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group.

-

~1700-1680 cm⁻¹ (strong): C=O stretch of the aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

-

~1600 cm⁻¹ & ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations, characteristic of fluorinated aromatic compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise connectivity of the molecule.[10][11]

-

¹H NMR:

-

δ 7.2-8.0 ppm (multiplet, 3H): Aromatic protons. The signals will be complex due to mutual spin-spin coupling (³JHH) and coupling to the two fluorine atoms (³JHF and ⁴JHF).

-

δ ~4.2 ppm (singlet, 2H): Methylene (-CH₂-) protons. Due to their acidity, these protons can undergo exchange, often resulting in a sharp singlet.

-

-

¹³C NMR:

-

δ ~185-190 ppm: Ketone carbonyl carbon (C=O).

-

δ ~160-140 ppm (doublets, large ¹JCF): Aromatic carbons directly bonded to fluorine (C2 and C3).

-

δ ~135-115 ppm: Remaining aromatic carbons and the nitrile carbon (C≡N). The aromatic signals will exhibit smaller C-F coupling constants (²JCF, ³JCF).

-

δ ~30-35 ppm: Methylene carbon (-CH₂-).

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions. Each signal will likely appear as a doublet of multiplets, showing coupling to each other and to the neighboring aromatic protons.

-

Synthesis and Reactivity

Established Synthetic Protocol: Acylation of Acetonitrile

β-Ketonitriles are reliably synthesized via the base-mediated acylation of an acetonitrile anion with an unactivated ester. This approach is high-yielding and operationally straightforward.[12][13]

Reaction: Condensation of Methyl 2,3-difluorobenzoate with Acetonitrile.

Mechanism Insight: The reaction proceeds via a Claisen-type condensation. A strong, non-nucleophilic base like sodium hydride (NaH) is essential. Its role is to deprotonate acetonitrile, which is a weak carbon acid, to form the nucleophilic nitrile anion. This anion then attacks the electrophilic carbonyl carbon of the ester. The use of a non-nucleophilic base is critical to prevent competitive reaction at the ester carbonyl. The reaction must be conducted under strictly anhydrous conditions, as any moisture would quench the strong base and the nitrile anion.

Experimental Protocol: Synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reagent Addition: Suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Anion Formation: Add anhydrous acetonitrile (2.0 equivalents) dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of acetonitrile.

-

Acylation: Dissolve Methyl 2,3-difluorobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to 0 °C and cautiously quench with 1N HCl until the mixture is acidic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the final compound.

Caption: Workflow for the synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

Applications in Research and Drug Development

The true value of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile lies in its role as a versatile synthetic intermediate.

Precursor for Heterocyclic Scaffolds

The bifunctional nature of the β-ketonitrile moiety makes it an ideal starting material for constructing diverse heterocyclic rings, which are privileged structures in medicinal chemistry.[14][15] A prime example is the Knorr pyrazole synthesis, where reaction with hydrazine or its derivatives leads directly to substituted pyrazoles.

Causality of Reactivity: The ketone carbonyl is an electrophilic site for nucleophilic attack by one of the hydrazine nitrogens. The nitrile group, after an intramolecular cyclization and tautomerization, serves as the precursor to the amine group at the 5-position of the resulting pyrazole ring. This efficient one-pot cyclization is a powerful tool for generating molecular complexity.

Caption: Synthesis of a pyrazole derivative via Knorr cyclization.

The Strategic Role of the Difluorophenyl Moiety

The introduction of the 2,3-difluorophenyl group is not arbitrary; it is a deliberate design choice rooted in the principles of modern medicinal chemistry.[4]

-

Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway mediated by Cytochrome P450 enzymes. Fluorine atoms, being highly electronegative and forming strong C-F bonds, can block these positions from oxidative metabolism, thereby increasing the compound's half-life in vivo.[16]

-

Enhanced Binding Affinity: The C-F bond is highly polarized. This can lead to favorable interactions—such as dipole-dipole, hydrogen bonding (with the fluorine acting as a weak H-bond acceptor), or orthogonal multipolar interactions—with amino acid residues in a protein's active site, potentially increasing the compound's potency.[5]

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. It also lowers the pKa of nearby acidic or basic groups, which can be used to fine-tune ionization states at physiological pH.[17]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicity data is unavailable, organic nitriles should be handled with care to avoid inhalation, ingestion, and skin contact. Aromatic ketones can be irritants.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a valuable and specialized chemical intermediate. Its physicochemical properties are dictated by the interplay of its difluorinated aromatic ring and the reactive β-ketonitrile system. While detailed experimental data for this specific isomer is sparse, a robust understanding of its chemistry can be derived from established principles and the behavior of its close analogs. Its utility in the synthesis of complex heterocyclic structures, combined with the beneficial properties imparted by the difluoro substitution, makes it a compound of significant interest for researchers and scientists engaged in the fields of organic synthesis and drug discovery.

References

-

Kiyokawa, K., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(19), 14558-14586. [2][3]

-

PubMed. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. PubMed.

-

DeSantis, J., et al. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(17), 3809-3811.

-

Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.

-

ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters.

-

BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. BenchChem.

-

ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate.

-

ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.

-

National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.

-

National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules.

-

BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis. BenchChem.

-

National Institutes of Health. (n.d.). 3,3-Difluoropropanenitrile. PubChem.

-

BIOSYNCE. (n.d.). 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1. BIOSYNCE.

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

-

Appchem. (n.d.). 3-(2,4-Difluorophenyl)-3-Oxopropanenitrile. Appchem.

-

RACO. (2008). Studies with Arylhydrazono-3-oxopropanals:A novel route to synthesis of substituted pyrazoles, oxoalkanonitrile and glyoxalonitrile containing sulfa drug moieties. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.

-

BenchChem. (n.d.). 3-Cyclopropyl-2-(2-fluorophenyl)-3-oxopropanenitrile. BenchChem.

-

BLDpharm. (n.d.). 3-(2,3-Difluorophenyl)-3-oxopropanenitrile. BLDpharm.

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.

-

YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube.

-

Unknown Source. (n.d.). Full Interpretation of IR and NMR Spectra. Unknown Source.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

Sources

- 1. 267880-87-5|3-(2,3-Difluorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. youtube.com [youtube.com]

- 8. columbia.edu [columbia.edu]

- 9. mdpi.com [mdpi.com]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

3-(2,3-Difluorophenyl)-3-oxopropanenitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic utility of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile (CAS No. 267880-87-5). As a functionalized β-ketonitrile, this compound is a valuable intermediate in medicinal chemistry and drug development.[1][2] This document elucidates its structural features through a combination of theoretical spectroscopic analysis and computational modeling. Furthermore, it details a representative synthetic protocol and discusses the reactivity profile that underpins its application as a versatile building block for more complex molecular architectures. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this and related chemical entities.

Introduction and Strategic Importance

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a specialized organic compound that merges three key functional groups onto a compact scaffold: a difluorinated phenyl ring, a ketone, and a nitrile. This strategic combination of functionalities makes it a highly versatile precursor in synthetic organic chemistry. The presence of the difluorophenyl moiety is of particular interest in modern drug design, as fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3] The ketone and nitrile groups provide reactive handles for a variety of chemical transformations, enabling the construction of diverse heterocyclic and carbocyclic systems.

This guide offers a detailed examination of the molecule's structural and electronic characteristics, providing foundational knowledge for its effective application in complex synthesis campaigns.

Physicochemical and Structural Properties

The fundamental properties of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 267880-87-5 | [1] |

| Molecular Formula | C₉H₅F₂NO | [1] |

| Molecular Weight | 181.14 g/mol | [1] |

| IUPAC Name | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | N/A |

| SMILES | C1=CC(=C(C(=C1)F)F)C(=O)CC#N | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

The difluoro substitution pattern on the phenyl ring is a critical design element. The ortho and meta positioning of the fluorine atoms creates a specific electronic and steric environment that influences the reactivity of the adjacent ketone. This substitution can impact the molecule's conformation and its interactions with biological targets in downstream applications.

Molecular Structure Diagram

The following diagram illustrates the atom numbering scheme for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, which will be used for spectroscopic and computational discussions.

Caption: Atom numbering of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

Spectroscopic Characterization (Theoretical)

While specific experimental spectra are not publicly available, a theoretical analysis based on the known structure allows for the prediction of key spectroscopic features. This is an essential exercise for chemists to anticipate the results of characterization experiments.

| Technique | Functional Group | Expected Signature |

| IR Spectroscopy | C≡N (Nitrile) | Strong, sharp absorption band around 2250 cm⁻¹ |

| C=O (Ketone) | Strong absorption band around 1700 cm⁻¹ | |

| C-F (Aryl Fluoride) | Strong absorption bands in the 1100-1300 cm⁻¹ region | |

| Aromatic C-H | Stretching bands above 3000 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (3H) | Multiplets in the 7.0-8.0 ppm range |

| Methylene Protons (-CH₂-) | Singlet or closely coupled multiplet around 4.0 ppm | |

| ¹³C NMR | C≡N (Nitrile) | Signal around 115-120 ppm |

| C=O (Ketone) | Signal around 190-200 ppm | |

| Aromatic Carbons | Multiple signals in the 110-160 ppm range, with C-F coupling | |

| Methylene Carbon (-CH₂-) | Signal around 30-40 ppm | |

| ¹⁹F NMR | Aromatic Fluorines (2F) | Two distinct signals, likely with ortho and meta coupling |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 181.03 |

Computational Molecular Modeling

To gain deeper insight into the three-dimensional structure and electronic properties, computational methods such as Density Functional Theory (DFT) are invaluable.[4] A typical workflow for analyzing this molecule is presented below.

Computational Workflow

Caption: Workflow for computational analysis.

Predicted Structural and Electronic Properties

DFT calculations would reveal key details about the molecule's geometry and charge distribution. The difluorophenyl ring and the oxopropanenitrile side chain are not expected to be perfectly coplanar due to steric hindrance. The electron-withdrawing nature of the fluorine, oxygen, and nitrogen atoms leads to a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.

-

Molecular Geometry: The C-F bonds are predicted to be approximately 1.35 Å in length. The C=O bond of the ketone and the C≡N bond of the nitrile will exhibit standard double and triple bond characteristics, respectively.

-

Electron Density: Natural Bond Orbital (NBO) analysis would likely show significant negative charge localization on the oxygen, nitrogen, and fluorine atoms, while the carbonyl carbon and the carbons attached to the fluorines would be electron-deficient.

-

Reactivity Indicators: The Highest Occupied Molecular Orbital (HOMO) would likely be distributed over the phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the carbonyl group and nitrile, indicating these are the primary sites for nucleophilic attack.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and effective method for synthesizing β-ketonitriles is the Claisen-type condensation between an ester and a nitrile. A plausible route to 3-(2,3-Difluorophenyl)-3-oxopropanenitrile involves the reaction of a 2,3-difluorobenzoic acid derivative with acetonitrile.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis via Claisen Condensation

Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.

-

Preparation of the Acetonitrile Anion: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add acetonitrile, followed by the dropwise addition of a strong base such as n-butyllithium or sodium hydride (NaH). Stir the mixture at this temperature for 1 hour.

-

Condensation Reaction: To the cold slurry from Step 1, add a solution of methyl 2,3-difluorobenzoate in anhydrous THF dropwise. The reaction mixture is typically stirred at low temperature for several hours and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., 1N HCl) at 0 °C. The aqueous and organic layers are separated.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield pure 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

Chemical Reactivity and Synthetic Utility

The true value of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile lies in its reactivity, which allows it to serve as a scaffold for building more complex molecules.

-

Acidity of the Methylene Group: The protons on the carbon between the ketone and nitrile groups are acidic and can be easily removed by a base. The resulting carbanion is a potent nucleophile that can react with various electrophiles.

-

Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions, reduction to an alcohol, or serve as a handle for forming heterocycles like pyrazoles or isoxazoles.

-

Nitrile Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It is also a key component in the synthesis of nitrogen-containing heterocycles such as pyrimidines and pyridines.

Conclusion

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its molecular structure, characterized by a difluorinated aromatic ring and two reactive functional groups, offers a unique combination of physicochemical properties and synthetic versatility. Understanding its electronic structure, reactivity, and spectroscopic signatures is paramount for its effective use in the laboratory. This guide provides a foundational overview to aid researchers in harnessing the full potential of this valuable chemical building block.

References

-

BIOSYNCE. (n.d.). 3-(2-Fluorophenyl)-3-oxopropanenitrile CAS 31915-26-1. Retrieved from [Link]

-

Appchem. (n.d.). 3-(2,4-Difluorophenyl)-3-Oxopropanenitrile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3',5'-difluoropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoropropanenitrile. Retrieved from [Link]

-

Gouverneur, V., et al. (2014). A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements. Beilstein Journal of Organic Chemistry, 10, 187-196. Retrieved from [Link]

-

Matos, M. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 269. Retrieved from [Link]

-

Taha, A. A., et al. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. BMC Chemistry, 13(1), 25. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Methoxyphenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved from [Link]

- Google Patents. (n.d.). US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (2023). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis Precursors of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the production of the antiviral drug Favipiravir.[1][2] This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of this versatile β-ketonitrile. The document delves into the core chemical principles, reaction mechanisms, and practical experimental protocols, offering field-proven insights for researchers and process chemists. By focusing on the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only replicate but also innovate upon existing synthetic strategies.

Introduction: The Significance of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

The strategic importance of 3-(2,3-difluorophenyl)-3-oxopropanenitrile lies in its utility as a versatile intermediate. The presence of the difluorophenyl group and the reactive β-ketonitrile functionality allows for a wide range of chemical transformations, making it a valuable precursor in medicinal chemistry. Its role in the synthesis of Favipiravir, a broad-spectrum antiviral agent, underscores its relevance in modern drug development.[1][2][3] The efficient and scalable synthesis of this compound is therefore a critical aspect of ensuring the accessibility of essential medicines.

Core Synthetic Strategy: The Claisen Condensation

The most prevalent and efficient method for the synthesis of 3-(2,3-difluorophenyl)-3-oxopropanenitrile is the Claisen condensation.[4][5][6] This carbon-carbon bond-forming reaction involves the base-catalyzed reaction between a carbonyl compound (typically an ester or, in this case, a derivative of 2,3-difluorobenzoic acid) and a compound with an acidic α-proton, such as a nitrile.[7] The driving force of the reaction is the formation of a stable enolate intermediate.[5][6]

Two primary pathways emerge from this core strategy, differentiated by the choice of the difluorophenyl precursor:

-

Pathway A: Condensation of a 2,3-difluorophenyl ketone with a cyano-group donor.

-

Pathway B: Condensation of a 2,3-difluorobenzoyl derivative with an activated acetonitrile.

The following sections will explore these pathways in detail, examining the specific precursors and the mechanistic underpinnings of each approach.

Pathway A: Synthesis via 2,3-Difluoroacetophenone

This pathway utilizes a pre-formed ketone, 2',3'-difluoroacetophenone, as the foundational precursor. The synthesis then proceeds via a condensation reaction with a suitable cyanide source.

Precursor: 2',3'-Difluoroacetophenone

2',3'-Difluoroacetophenone is a commercially available starting material.[8] However, for large-scale synthesis or when commercial sources are unavailable, it can be prepared via a Friedel-Crafts acylation of 1,2-difluorobenzene.[9]

Synthesis of 2',3'-Difluoroacetophenone:

The reaction involves the acylation of 1,2-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[9]

Experimental Protocol: Synthesis of 2',3'-Difluoroacetophenone [9]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM). The flask is cooled in an ice-water bath.

-

Reagent Addition: A solution of 1,2-difluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the stirred suspension of aluminum chloride.

-

Reaction Progression: The reaction mixture is stirred at 0-5 °C during the addition. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure 2',3'-difluoroacetophenone.

Condensation Reaction

Once 2',3'-difluoroacetophenone is obtained, it undergoes a Claisen-type condensation with a cyanide source. A common reagent for this transformation is ethyl cyanoacetate in the presence of a strong base like sodium ethoxide.

Reaction Mechanism:

The reaction is initiated by the deprotonation of ethyl cyanoacetate by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 2',3'-difluoroacetophenone. Subsequent elimination of the ethoxide group and decarboxylation (if heated) leads to the formation of 3-(2,3-difluorophenyl)-3-oxopropanenitrile.

Pathway B: Synthesis via 2,3-Difluorobenzoyl Chloride

This alternative and often more direct route involves the acylation of an activated acetonitrile derivative with 2,3-difluorobenzoyl chloride.

Precursor: 2,3-Difluorobenzoyl Chloride

2,3-Difluorobenzoyl chloride is a commercially available acid chloride.[10][11][12] It can be synthesized from 2,3-difluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[13]

Experimental Protocol: Synthesis of 2,3-Difluorobenzoyl Chloride [13]

-

Reaction Setup: A solution of 2,3-difluorobenzoic acid in an excess of thionyl chloride is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) is added.

-

Reaction: The mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2,3-difluorobenzoyl chloride can be purified by vacuum distillation.

Condensation with Acetonitrile Derivatives

The core of this pathway is the reaction of 2,3-difluorobenzoyl chloride with the enolate of acetonitrile or a related derivative.[14][15] The use of a strong, non-nucleophilic base is crucial to deprotonate the weakly acidic α-protons of acetonitrile.

Reaction Mechanism:

A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to generate the cyanomethyl anion (⁻CH₂CN) from acetonitrile. This highly nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,3-difluorobenzoyl chloride. The subsequent elimination of the chloride ion yields the desired product, 3-(2,3-difluorophenyl)-3-oxopropanenitrile.

Diagram of Synthetic Pathways:

Caption: Synthetic pathways to 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

Quantitative Data Summary

| Precursor Route | Key Reaction | Typical Reagents | Typical Yield | Reference |

| Pathway A | Friedel-Crafts Acylation | 1,2-Difluorobenzene, Acetyl Chloride, AlCl₃ | 70-90% | [9] |

| Claisen Condensation | 2',3'-Difluoroacetophenone, Ethyl Cyanoacetate, NaOEt | Moderate to High | [4][6] | |

| Pathway B | Chlorination | 2,3-Difluorobenzoic Acid, Thionyl Chloride | High | [13] |

| Acylation of Acetonitrile | 2,3-Difluorobenzoyl Chloride, Acetonitrile, NaH | Good | [14] |

Conclusion

The synthesis of 3-(2,3-difluorophenyl)-3-oxopropanenitrile is most effectively achieved through Claisen-type condensation reactions. The choice between utilizing 2',3'-difluoroacetophenone or 2,3-difluorobenzoyl chloride as the primary precursor will depend on factors such as the availability and cost of starting materials, desired scale of production, and process safety considerations. Both pathways offer viable routes to this important pharmaceutical intermediate. A thorough understanding of the underlying reaction mechanisms and optimization of reaction conditions are paramount to achieving high yields and purity. This guide provides a foundational understanding for researchers to develop robust and efficient synthetic processes for this key molecule.

References

-

PrepChem. Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Guner, V. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly153 , 1259–1264 (2022). [Link]

-

WPRIM. Synthesis of favipiravir. Journal of International Pharmaceutical Research42 , 220-224 (2015). [Link]

-

Makarov, V. A., Malysko, T. V., & Mastalygina, E. E. Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry90 , 2715–2725 (2020). [Link]

-

RSC Publishing. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry19 , 8426-8430 (2021). [Link]

-

National Center for Biotechnology Information. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Zhejiang Xieshi New Materials Co., Ltd. 2,3-Difluorobenzoyl chloride. [Link]

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

R&D Chemicals. 2,3-Difluorobenzoyl chloride. [Link]

-

ResearchGate. Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. [Link]

-

ResearchGate. Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. [Link]

Sources

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. 2',3'-Difluoroacetophenone | CAS: 18355-80-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,3-二氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,3-Difluorobenzoyl chloride [xieshichem.com]

- 12. rdchemicals.com [rdchemicals.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Analysis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Introduction: The Significance of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a fluorinated aromatic compound featuring both a ketone and a nitrile functional group. Its structural complexity and the presence of fluorine atoms make it a valuable building block in medicinal chemistry and drug discovery. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[1] Consequently, unambiguous structural confirmation is paramount before its use in further synthesis.

This guide provides a comprehensive analysis of the core spectroscopic techniques required to elucidate and verify the structure of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The discussion is framed not merely as a presentation of data, but as a logical workflow, explaining the causality behind each experimental choice and interpretive step.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features dictate the expected spectral output.

-

2,3-Difluorophenyl Ring: The aromatic ring contains three distinct protons whose signals in ¹H NMR will be split not only by each other (H-H coupling) but also by the adjacent fluorine atoms (H-F coupling), leading to complex multiplets. In ¹³C NMR, the carbon signals will exhibit splitting due to C-F coupling (¹JCF, ²JCF, etc.), which is highly diagnostic.

-

Propanenitrile Chain: The core chain contains a ketone (C=O) and a nitrile (C≡N) group, both of which are strongly electron-withdrawing. It also possesses a methylene group (-CH₂-) situated between these two functional groups, making it an active methylene.

-

Functional Groups: The ketone and nitrile groups will produce strong, characteristic absorption bands in the IR spectrum. The overall structure will undergo predictable fragmentation patterns in mass spectrometry.

Below is a diagram of the molecular structure, which serves as our reference for all subsequent spectral interpretations.

Caption: General workflow for spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For this compound, we will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

-

Solubilization: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical; it must dissolve the compound without having signals that obscure important regions of the spectrum. [2][3][4]3. Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard experiments include ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135), which helps differentiate between CH, CH₂, and CH₃ carbons.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1 - 4.3 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to two strong electron-withdrawing groups (ketone and nitrile), shifting them significantly downfield. They are chemically equivalent and have no adjacent protons, resulting in a singlet. |

| ~ 7.2 - 7.8 | Complex Multiplet | 3H | Ar-H | The three aromatic protons reside on a difluorinated ring. Their signals will be complex due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling, resulting in an overlapping multiplet pattern. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into their functional roles. The presence of fluorine introduces C-F coupling, a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Assignment | Rationale |

| ~ 28 - 32 | Singlet | -C H₂- | The α-carbon to the nitrile group. |

| ~ 114 - 116 | Singlet | -C ≡N | Characteristic chemical shift for a nitrile carbon. [5] |

| ~ 118 - 128 | Multiplets | Ar-C, Ar-CH | Aromatic carbons not directly bonded to fluorine will appear as multiplets due to 2-bond and 3-bond C-F coupling. |

| ~ 148 - 155 | Doublet of Doublets (dd) | C-F | The two carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz) and smaller two-bond couplings. |

| ~ 185 - 188 | Triplet (t) or Doublet of Doublets (dd) | -C =O | The ketone carbonyl carbon is significantly deshielded. It will exhibit smaller C-F coupling (²JCF and ³JCF) from the fluorine atoms on the ring. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Predicted Data & Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring. |

| ~ 2260 - 2240 | C≡N Stretch | Nitrile | The C≡N triple bond stretch is a sharp, strong, and highly diagnostic peak in this region. [6] |

| ~ 1690 - 1670 | C=O Stretch | Aryl Ketone | The carbonyl stretch is typically one of the strongest absorptions in the spectrum. Conjugation with the aromatic ring slightly lowers its frequency. |

| ~ 1600, ~1475 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| ~ 1280 - 1100 | C-F Stretch | Aryl-Fluoride | The C-F bond stretches are typically strong and appear in the fingerprint region. The exact position can be complex due to multiple fluorine atoms. |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can be used to piece the structure together like a puzzle.

Experimental Protocol: MS

Electron Ionization (EI) is a common technique for analyzing small organic molecules.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane. [7]2. Introduction: Introduce the sample into the ion source, often via direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

Predicted Data & Interpretation

The molecular formula is C₉H₅F₂NO, with a calculated molecular weight of 181.14 g/mol . [1][8]

| Predicted m/z | Ion | Rationale |

|---|---|---|

| 181 | [M]⁺˙ | Molecular Ion: This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight. |

| 153 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule via cleavage around the carbonyl group. |

| 141 | [C₇H₄F₂]⁺ | Acylium Ion: A major fragmentation pathway is α-cleavage, breaking the bond between the carbonyl carbon and the methylene carbon. This results in the highly stable 2,3-difluorobenzoyl cation. |

| 113 | [C₆H₄F]⁺ | Loss of CO from the m/z 141 fragment. |

The predicted fragmentation pathway below illustrates the formation of the key acylium ion.

Caption: Predicted primary fragmentation pathway for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile in EI-MS.

Conclusion

The structural elucidation of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a systematic process. Through the combined application of NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous picture of the molecule emerges. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the influence of the fluorine substituents. FT-IR provides definitive evidence for the key ketone and nitrile functional groups. Finally, Mass Spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, particularly the characteristic α-cleavage that yields the difluorobenzoyl cation. Each technique provides a unique and complementary layer of information, and together, they form a self-validating system that confirms the compound's identity with a high degree of confidence.

References

- Benchchem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Retrieved from a URL provided by the grounding tool.

- BLDpharm. (n.d.). 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

- Benchchem. (n.d.). 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

- PrepChem.com. (n.d.). Synthesis of 3',5'-difluoropropiophenone.

- Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. Retrieved from a URL provided by the grounding tool.

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 476(2), 932-942.

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Sunway Pharm Ltd. (n.d.). 3-(2,4-Difluorophenyl)-3-oxopropanenitrile.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Retrieved from a URL provided by the grounding tool.

- KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Eurisotop. (n.d.). NMR Solvent data chart.

- PubChem. (n.d.). 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile.

- Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation: 3-Oxopentanenitrile.

- PubChem. (n.d.). 3-(3-Methoxyphenyl)-3-oxopropanenitrile.

- ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts....

- Google Patents. (n.d.). US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile.

- Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.

- National Institute of Standards and Technology. (n.d.). Propanenitrile - NIST WebBook.

- ChemicalBook. (n.d.). 3-PHENYLPROPIONITRILE(645-59-0) IR Spectrum.

- BLDpharm. (n.d.). 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- Hangzhou Keying Chem Co., Ltd. (n.d.). 3-(3,4-difluorophenyl)-3-oxopropanenitrile.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- UCSD Computational Mass Spectrometry Website. (n.d.). GNPS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. eurisotop.com [eurisotop.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 267880-87-5|3-(2,3-Difluorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a fluorinated aromatic β-ketonitrile of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The presence of a difluorophenyl ring, a reactive ketone, and a nitrile group imparts unique chemical properties and potential biological activity. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[1][3]

This technical guide provides a comprehensive overview of the safety and handling considerations for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and established best practices for handling reactive and potentially toxic nitriles and cyanide-containing compounds.[4][5][6][7] This document is intended to empower researchers to work safely with this compound, fostering a culture of safety and scientific integrity.[8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. While detailed experimental data for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile is not extensively published, the following table summarizes its key identifiers.

| Property | Value | Source |

| Chemical Name | 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | Benchchem[3] |

| CAS Number | 267880-87-5 | Benchchem[3] |

| Molecular Formula | C₉H₅F₂NO | BLDpharm[9] |

| Molecular Weight | 181.14 g/mol | Benchchem[3] |

| Appearance | Solid (presumed) | General knowledge |

| Storage | Sealed in dry, 2-8°C | BLDpharm[9] |

Hazard Identification and GHS Classification (Predicted)

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, the following hazard identification is based on the GHS classification of a closely related analog, 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile, and general knowledge of cyanide-containing compounds.[4][5][6] Researchers must handle this compound with the assumption that it possesses similar or greater hazards.

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[4] |

Signal Word: Danger

Hazard Pictograms:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4] In analogy to other nitriles, inhalation may lead to symptoms similar to cyanide poisoning, including headache, dizziness, weakness, and nausea.[10]

-

Skin Contact: Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.[10]

-

Eye Contact: Causes serious eye irritation.[4]

-

Ingestion: Toxic if swallowed. Ingestion can lead to cyanide poisoning, which can be fatal.[5]

Safe Handling and Storage

A proactive approach to safety is paramount when working with reactive and potentially toxic chemicals.[8][11] The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Chemical Fume Hood: All handling of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6][12]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[13]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.[11][14]

| PPE Component | Specification | Rationale |

| Hand Protection | Double gloving with an inner nitrile glove and an outer chemical-resistant glove (e.g., butyl rubber or Viton).[7][12] | Provides protection against incidental contact and potential splashes. Nitrile offers good dexterity, while the outer glove provides enhanced chemical resistance.[15] |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][11] | Protects against splashes and aerosols that may bypass safety glasses. |

| Body Protection | A flame-resistant lab coat and a chemically resistant apron.[12][14] | Protects the body from spills and splashes. |

| Respiratory Protection | Not typically required when working in a certified chemical fume hood. However, a respirator may be necessary for cleaning up large spills outside of a fume hood.[7] | The fume hood is the primary barrier against inhalation exposure. |

Safe Handling Practices

-

Work in a Designated Area: Establish a designated area within the laboratory for working with this compound. Clearly label the area with appropriate hazard warnings.[6][16]

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.

-

Work with a Buddy: Never work alone when handling highly hazardous chemicals.[16]

-

Minimize Quantities: Use the smallest possible quantity of the compound for the experiment.[6]

-

Avoid Acid Contact: Keep acids away from the work area unless they are part of the experimental procedure. Nitriles can react with acids to produce highly toxic hydrogen cyanide gas.[6][12]

-

Grounding and Bonding: Take precautionary measures against static discharges, especially when handling powders.[13]

Storage

-

Container: Store in a tightly closed, properly labeled container.[4]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4][10] The recommended storage temperature is 2-8°C.[9]

-

Security: Store in a locked cabinet or an area with restricted access.[10][16]

Reactivity and Chemical Hazards

Understanding the reactivity of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile is crucial for preventing hazardous reactions.

-

Reaction with Acids: As with other nitriles, this compound may react with strong acids to release toxic hydrogen cyanide gas.[6][12]

-

Oxidation and Reduction: The molecule contains functional groups that can undergo oxidation and reduction.[3] These reactions may be exothermic and should be performed with caution.

-

Thermal Decomposition: Avoid heating to decomposition, as this may release toxic fumes, including hydrogen cyanide and oxides of nitrogen.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17]

The following diagram illustrates the potential for hazardous reactions:

Caption: Potential hazardous reactions of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

Emergency Procedures

Rapid and appropriate response is critical in the event of an emergency.[5][6]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, decontaminate the spill area. First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][12]

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.[4]

-

-

Large Spill (or any spill outside a fume hood):

The following workflow outlines the emergency response for a spill:

Caption: Emergency spill response workflow.

Waste Disposal

All waste containing 3-(2,3-Difluorophenyl)-3-oxopropanenitrile must be treated as hazardous waste.[10]

-

Waste Collection: Collect all waste materials, including contaminated PPE, glassware, and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[10][12]

-

Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

Synthesis and Experimental Protocols

While this guide focuses on safety, it is important to consider the hazards associated with the synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile and its use in further reactions. The synthesis of related β-ketonitriles often involves strong bases and reactive electrophiles.[1][18]

General Protocol Considerations for Reactions Involving 3-(2,3-Difluorophenyl)-3-oxopropanenitrile:

-

Reaction Setup: Conduct all reactions in a chemical fume hood. Use appropriate glassware and equipment that has been inspected for cracks or defects.

-

Reagent Addition: Add reagents slowly and in a controlled manner, especially when dealing with exothermic reactions.

-

Temperature Control: Use an appropriate cooling or heating system to maintain the desired reaction temperature.

-

Work-up and Purification: Quench reactions carefully. Perform extractions and chromatography in the fume hood.

-

Product Isolation: Handle the final product with the same precautions as the starting material.

Conclusion

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a valuable research chemical with the potential to contribute to significant advances in drug discovery. However, its potential for toxicity and reactivity demands a high level of respect and caution. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely unlock the scientific potential of this compound. A strong culture of safety is a shared responsibility that protects individuals, the research community, and the environment.[8]

References

-

Benchchem. 3-(2,3-Difluorophenyl)-3-oxopropanenitrile | 267880-87-5.

-

AK Scientific, Inc. 3-[2-(Difluoromethoxy)phenyl]-3-oxopropanenitrile Safety Data Sheet.

-

University of St Andrews. Cyanides and nitriles, use and disposal.

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds.

-

University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE.

-

University of Windsor. Cyanides Storage, Handling and General Use Information.

-

James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

CymitQuimica. Safety Data Sheet.

-

BLDpharm. 267880-87-5|3-(2,3-Difluorophenyl)-3-oxopropanenitrile.

-

Benchchem. Safeguarding Your Research: A Guide to Handling Nitroacetonitrile.

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

The Chemistry Blog. How to Safely Handle Reactive Chemicals.

-

American Laboratory. Best Practices for Avoiding Incidents With Reactive Chemicals.

-

CymitQuimica. Safety Data Sheet.

-

3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.

-

Pfizer. Material Safety Data Sheet.

-

CymitQuimica. SAFETY DATA SHEET.

-

Benchchem. An In-depth Technical Guide to the Reactivity and Functional Groups of 3-Oxopropanenitrile.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Defense Technical Information Center. Toxicology Report No. S.0052729.5-18, March 2022.

-

BLDpharm. 2770406-20-5|3-(2,4-Dichloro-3-fluorophenyl)-3-oxopropanenitrile.

-

Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.

-

Sigma-Aldrich. 3-(2-fluorophenyl)-3-oxopropanenitrile AldrichCPR.

-

PubChem. 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile.

-

Sunway Pharm Ltd. 3-(2,4-Difluorophenyl)-3-oxopropanenitrile - CAS:71682-95-6.

-

National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. aksci.com [aksci.com]

- 5. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. files.upei.ca [files.upei.ca]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. 267880-87-5|3-(2,3-Difluorophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. uwindsor.ca [uwindsor.ca]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. lsuhsc.edu [lsuhsc.edu]

- 17. fishersci.com [fishersci.com]

- 18. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile: A Method-Driven Approach for Pre-formulation and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior in both synthetic reaction media and physiological environments. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, a fluorinated building block of significant interest in medicinal chemistry.[1][2] Due to the absence of extensive published quantitative data, this document focuses on establishing a predictive solubility profile based on the molecule's structural attributes and provides a robust, field-proven experimental protocol for its empirical determination. We will explore the theoretical underpinnings of its solubility and present a detailed methodology for generating reliable and reproducible data essential for process chemistry and early-stage drug development.

Introduction: The Critical Role of Solubility

In the journey from discovery to market, a compound's solubility is a gatekeeper to success. For process chemists, solvent selection is paramount for controlling reaction kinetics, simplifying work-up procedures, and achieving efficient purification through crystallization. For drug development professionals, poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic potential.[3][4]

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a ketone-nitrile derivative whose fluorinated phenyl ring suggests applications in creating compounds with modified metabolic stability and binding affinities.[5] Understanding its solubility in a range of organic solvents is the first step in designing scalable synthetic routes and developing viable formulations. This guide provides the foundational knowledge and practical steps to characterize this key property.

Physicochemical Profile and Predicted Solubility

The solubility of a compound can often be predicted by examining its molecular structure, a principle summarized by the adage "like dissolves like."[6][7][8] The structure of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile offers several clues to its behavior.

-

Molecular Formula: C₉H₅F₂NO[1]

-

Molecular Weight: 181.14 g/mol [1]

-

Structural Features:

-

Polar Groups: The molecule possesses a ketone (C=O) and a nitrile (C≡N) group, both of which are polar and can act as hydrogen bond acceptors.

-

Aromatic System: The difluorophenyl ring is an electron-rich system. The two fluorine atoms are highly electronegative, contributing to the molecule's overall polarity.

-

Non-Polar Character: The benzene ring provides some non-polar character.

-

Based on these features, the molecule is classified as polar. Therefore, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.[9]

Table 1: Predicted Qualitative Solubility of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar ketone/nitrile groups of the solute are expected to favor dissolution.[9] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvents can engage in hydrogen bonding with the solute's oxygen and nitrogen atoms, although the lack of a hydrogen bond donor on the solute may limit this interaction compared to aprotic solvents.[8] |

| Moderate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | These solvents offer a balance of polarity and can effectively solvate the entire molecule. A related compound, 3-(2-Fluorophenyl)-3-oxopropanenitrile, is known to be soluble in these solvents.[10] |

| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The weak van der Waals forces between these solvents and the polar solute are generally insufficient to overcome the solute-solute interactions in the crystal lattice.[8] |

Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction to empirical data, a robust and standardized method is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of a saturated state.[3][11]

Objective

To determine the quantitative solubility of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

3-(2,3-Difluorophenyl)-3-oxopropanenitrile (purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC/UPLC system with UV detector

-

Syringe filters (e.g., 0.22 µm PVDF, validated for low compound binding)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile to a series of vials. The key is to add enough solid so that a portion remains undissolved at equilibrium, ensuring saturation.[3]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into its respective vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C ± 1 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure the system reaches equilibrium. The time required should ideally be determined experimentally.[3]

-

Phase Separation: After incubation, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Quantification: Prepare a series of dilutions of the filtered supernatant with an appropriate analytical solvent. Analyze the concentration of the compound in the diluted samples using a pre-validated HPLC/UPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Calculate the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualization of the Experimental Workflow

Below is a diagram illustrating the logical flow of the shake-flask solubility determination protocol.

Caption: Interplay of factors governing compound solubility.

-

Polarity ("Like Dissolves Like"): This is the most dominant factor. [8]The high polarity of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, derived from its ketone, nitrile, and difluorinated ring, dictates its preference for polar solvents. The energy gained from solute-solvent interactions in a polar solvent must overcome the energy holding the solute's crystal lattice together.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. [8][12]This is because the additional thermal energy helps to break apart the solute-solute interactions in the solid state. When conducting experiments, it is crucial to maintain and report a constant temperature.

-

Molecular Size and Structure: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure. [6][12]While not excessively large, the rigidity of the aromatic ring in the target compound is a structural consideration.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. [11]Amorphous forms are typically more soluble than their stable crystalline counterparts. When reporting solubility data, it is good practice to characterize the solid form used (e.g., via XRPD).

Conclusion

While published quantitative solubility data for 3-(2,3-Difluorophenyl)-3-oxopropanenitrile is scarce, a thorough analysis of its molecular structure provides a strong predictive framework. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and medium-polarity solvents, and poorly soluble in non-polar solvents. To translate this prediction into actionable data for process development and formulation, this guide provides a detailed, step-by-step protocol for equilibrium solubility determination using the gold-standard shake-flask method. By adhering to this robust methodology, researchers can generate the reliable, high-quality data necessary to advance their scientific and developmental objectives.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. BenchChem.